

A Technical Guide to Neuropeptide Y Y5 Receptor Signaling Pathways in Obesity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NPY-5 receptor antagonist-1

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropeptide Y (NPY) is a potent orexigenic peptide that exerts its effects on energy homeostasis through a family of G-protein coupled receptors. Among these, the NPY Y5 receptor subtype has been a focal point of research for anti-obesity therapeutics due to its significant role in stimulating food intake and reducing energy expenditure. This technical guide provides an in-depth overview of the core signaling pathways associated with the NPY Y5 receptor, its physiological role in obesity, and methodologies for its study. We present detailed signaling diagrams, structured tables of quantitative data for key ligands, and comprehensive experimental protocols to serve as a valuable resource for researchers in the field of metabolic disease and drug discovery.

Introduction to the NPY Y5 Receptor

The NPY Y5 receptor is a member of the rhodopsin-like G-protein coupled receptor (GPCR) family.[1] In humans, it is encoded by the NPY5R gene.[1] The Y5 receptor is predominantly expressed in the central nervous system, with high densities in hypothalamic nuclei known to regulate appetite and energy balance, such as the paraventricular nucleus (PVN).[2] It binds the endogenous ligands Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP) with high affinity.[3][4] Activation of the Y5 receptor by these peptides initiates a cascade of intracellular signaling events that ultimately lead to an increase in food consumption and a

decrease in thermogenesis, contributing to a state of positive energy balance and weight gain.

[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Core Signaling Pathways

The NPY Y5 receptor primarily couples to inhibitory G-proteins of the Gi/o family. This interaction initiates several key downstream signaling cascades that mediate its physiological effects.

Canonical Gi/o Signaling: Adenylyl Cyclase Inhibition

Upon agonist binding, the Y5 receptor facilitates the exchange of GDP for GTP on the G α i subunit. The activated G α i subunit then dissociates from the G $\beta\gamma$ dimer and directly inhibits the activity of adenylyl cyclase (AC).[\[9\]](#)[\[10\]](#) This inhibition leads to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[\[9\]](#)[\[11\]](#) The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous cellular substrates.[\[9\]](#)[\[10\]](#) By inhibiting the cAMP/PKA pathway, the Y5 receptor can modulate gene expression and the activity of various metabolic enzymes.

Caption: Canonical Gi-mediated inhibition of the adenylyl cyclase/cAMP pathway.

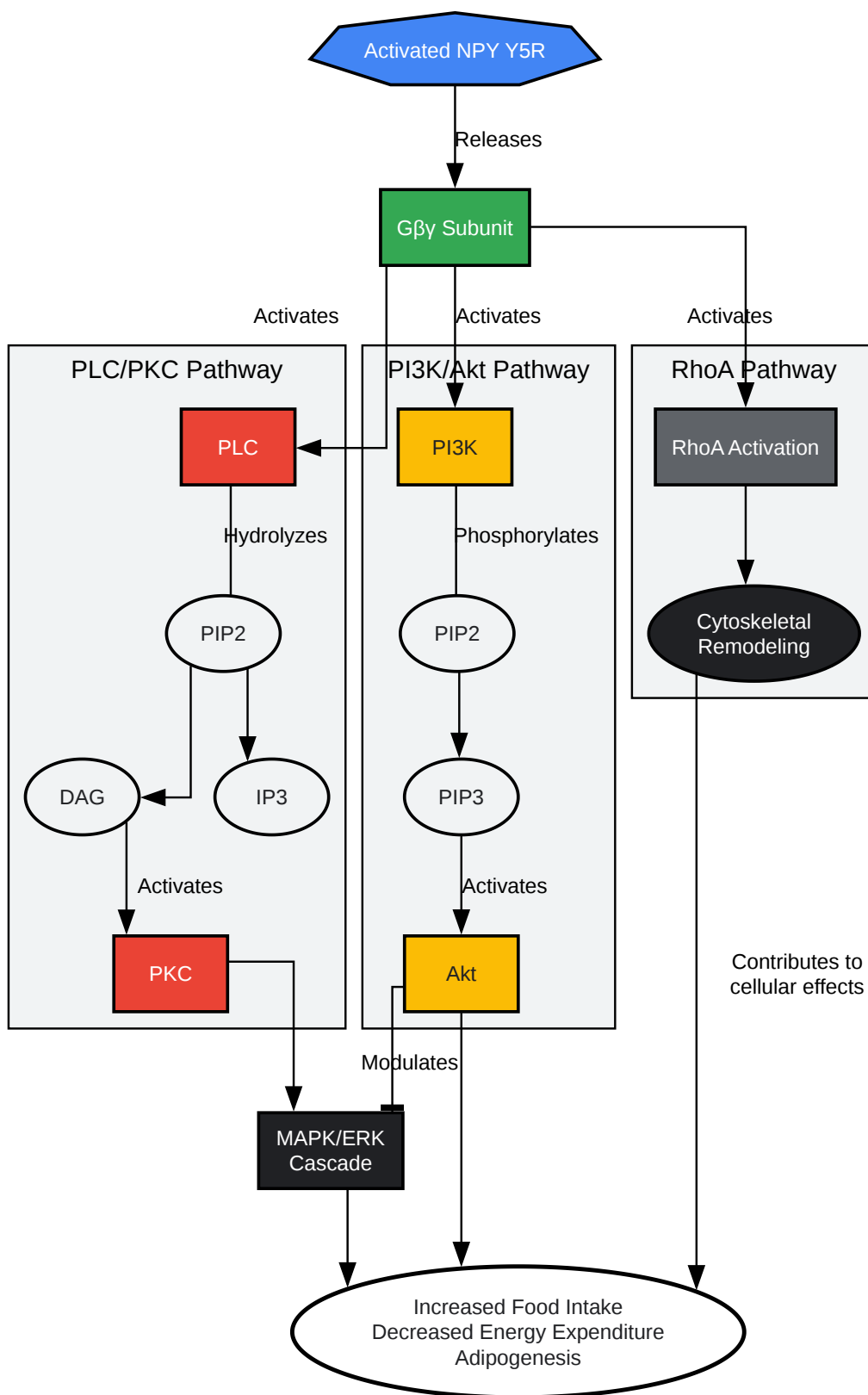
G $\beta\gamma$ -Mediated Pathways: PLC, PI3K, and MAPK Activation

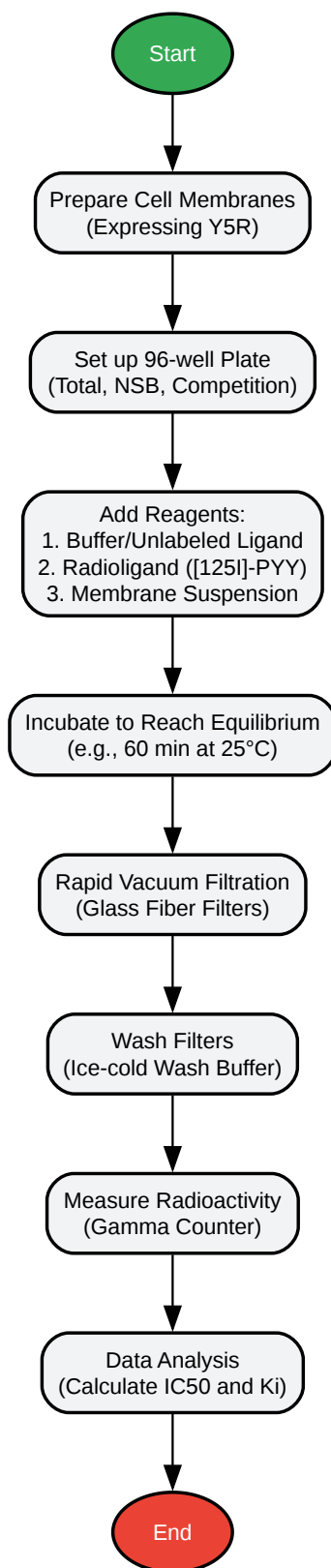
The dissociated G $\beta\gamma$ subunit, released upon Gi/o activation, can also initiate its own signaling cascades. These pathways are crucial for the Y5 receptor's effects on cell growth, differentiation, and metabolism.

- **Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway:** In some cellular contexts, the G $\beta\gamma$ dimer can activate Phospholipase C (PLC).[\[9\]](#)[\[10\]](#)[\[12\]](#) PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[\[10\]](#) DAG, in conjunction with intracellular calcium, activates Protein Kinase C (PKC), which can then phosphorylate a variety of downstream targets, including components of the MAPK cascade.[\[9\]](#)[\[12\]](#)[\[13\]](#)
- **Phosphoinositide 3-Kinase (PI3K) / Akt Pathway:** The G $\beta\gamma$ subunit can also activate Phosphoinositide 3-Kinase (PI3K).[\[5\]](#)[\[14\]](#) PI3K phosphorylates PIP₂ to generate

phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). This recruitment to the membrane leads to the phosphorylation and activation of Akt. The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Studies have shown that NPY, via the Y5 receptor, can inhibit the phosphorylation of PI3K and Akt in adipocytes, potentially contributing to insulin resistance.[5][15]

- Mitogen-Activated Protein Kinase (MAPK) / ERK Pathway: The Y5 receptor has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[11][13][14] This activation can be triggered by upstream signals from both the PKC and PI3K pathways.[9][13] Activation of the MAPK/ERK pathway is often associated with cell proliferation and differentiation.[11]





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- To cite this document: BenchChem. [A Technical Guide to Neuropeptide Y Y5 Receptor Signaling Pathways in Obesity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10816687#npv-y5-receptor-signaling-pathways-in-obesity]

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